Medroxalol

Beschreibung

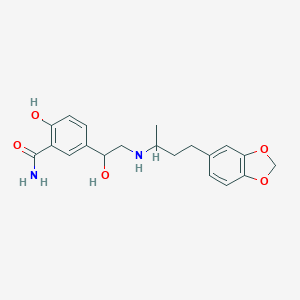

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[2-[4-(1,3-benzodioxol-5-yl)butan-2-ylamino]-1-hydroxyethyl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5/c1-12(2-3-13-4-7-18-19(8-13)27-11-26-18)22-10-17(24)14-5-6-16(23)15(9-14)20(21)25/h4-9,12,17,22-24H,2-3,10-11H2,1H3,(H2,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQWSYJGFLADEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70161-10-3 (mono-hydrochloride) | |

| Record name | Medroxalol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056290949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30866550 | |

| Record name | Medroxalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56290-94-9, 70161-10-3 | |

| Record name | Medroxalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56290-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medroxalol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056290949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medroxalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medroxalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]salicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDROXALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PX96289JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Pharmacological Profile of Medroxalol

Abstract

Medroxalol is an antihypertensive agent characterized by a unique dual mechanism of action, functioning as a competitive antagonist at both α- and β-adrenergic receptors.[1][2][3] This technical guide provides a detailed overview of the pharmacological profile of this compound, consolidating key pharmacodynamic and pharmacokinetic data from foundational preclinical and clinical studies. It includes detailed experimental methodologies, quantitative data presented in tabular format for clarity, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its properties.

Introduction

This compound is a vasodilator beta-blocker developed for the treatment of mild to moderate hypertension.[3][4] Its therapeutic effect is derived from its ability to simultaneously block both α₁- and β-adrenergic receptors.[2][5] This combined antagonism offers a logical and effective hemodynamic approach to managing hypertension: α₁-blockade induces vasodilation, addressing elevated peripheral vascular resistance, while β-blockade mitigates the potential for reflex tachycardia and reduces cardiac output.[1][5] This document synthesizes the critical pharmacological data that defines this compound's profile.

Pharmacodynamics

This compound's primary pharmacodynamic effect is the competitive antagonism of adrenergic receptors. Studies have established its activity at both α- and β-adrenoceptors, with a greater potency observed for β-receptors.

Mechanism of Action

This compound exerts its antihypertensive effects by blocking the binding of catecholamines like norepinephrine and epinephrine to α₁- and β-adrenergic receptors on vascular smooth muscle and cardiac tissue.

-

α₁-Adrenergic Blockade: Antagonism at postsynaptic α₁-receptors in vascular smooth muscle prevents vasoconstriction, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[1][5]

-

β-Adrenergic Blockade: Antagonism at β₁-receptors in the heart reduces heart rate (negative chronotropy) and myocardial contractility (negative inotropy). This action helps to lower cardiac output and prevents the reflex tachycardia that can occur with isolated vasodilator therapy.[1][6]

The diagram below illustrates the signaling pathway of β-adrenergic receptors and the inhibitory action of this compound.

Receptor Affinity and Selectivity

In vitro studies have quantified this compound's antagonist properties at adrenergic receptors. It is a competitive antagonist at both receptor types.[1] Clinical studies in humans have determined its relative selectivity, showing a stronger preference for β₁- over α₁-adrenoceptors compared to similar drugs like labetalol. The ratio of β₁- to α₁-adrenoceptor antagonism for this compound is approximately 7 to 1.[7]

| Parameter | Receptor | Value | Comparison | Reference |

| pA₂ | α-adrenergic (Rabbit Aorta) | 6.09 | 0.02x as potent as phentolamine | [1] |

| pA₂ | β-adrenergic (Guinea Pig Atria) | 7.73 | 0.09x as potent as propranolol | [1] |

| Antagonism Ratio | β₁:α₁ (Human) | ~7:1 | Labetalol ratio is ~3:1 | [7] |

Table 1: Pharmacodynamic Properties of this compound.

Pharmacokinetics

The clinical pharmacokinetics of this compound have been characterized following both oral and intravenous administration, with data best described by a two-compartment model.[8][9]

| Route | Dose | Parameter | Value | Reference |

| Oral | 400 mg | Tₘₐₓ (Time to Peak) | 2-3 hours | [8][9] |

| Cₘₐₓ (Peak Level) | 450 ng/ml | [8][9] | ||

| t½ (Terminal Half-life) | 15.6 hours | [8][9] | ||

| Intravenous | 1 mg/kg | t½ (Terminal Half-life) | 7.3 hours | [8][9] |

| Clearance | 948 ml/min | [8][9] | ||

| Bioavailability | 64% | [8][9] |

Table 2: Clinical Pharmacokinetic Parameters of this compound in Normal Subjects.

Experimental Protocols

The pharmacological data presented were derived from rigorous preclinical and clinical experimental designs.

In Vitro Receptor Antagonism Studies

Objective: To determine the antagonist potency (pA₂) of this compound at α- and β-adrenergic receptors.[1]

-

α-Adrenergic Receptor Protocol (Rabbit Aortic Strips):

-

Tissue Preparation: Thoracic aortas were isolated from rabbits and cut into helical strips.

-

Experimental Setup: Strips were mounted in organ baths containing Krebs solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.

-

Procedure: Cumulative concentration-response curves to the α-agonist phenylephrine were established. The experiment was then repeated in the presence of increasing concentrations of this compound to determine the rightward shift in the agonist curve, allowing for the calculation of the pA₂ value as a measure of competitive antagonism.

-

-

β-Adrenergic Receptor Protocol (Guinea Pig Atria):

-

Tissue Preparation: Atria were isolated from guinea pigs.

-

Experimental Setup: Tissues were suspended in organ baths under similar conditions as the aortic strips.

-

Procedure: The positive chronotropic effects of the β-agonist isoproterenol were measured to establish a baseline concentration-response curve. The protocol was repeated with increasing concentrations of this compound to quantify its antagonistic effect and calculate the pA₂ value.[1]

-

In Vivo Selectivity Study in Humans

Objective: To determine the ratio of β₁- to α₁-adrenoceptor antagonism in vivo.[7]

-

Study Design: A single-dose, placebo-controlled, double-blind study was conducted in normotensive male subjects.

-

Methodology:

-

Drug Administration: Subjects received a single oral dose of 400 mg this compound or placebo.

-

Agonist Challenge: At specific time points post-dose, subjects received graded infusions of the β₁-agonist isoprenaline and the α₁-agonist phenylephrine.

-

Endpoint Measurement: Heart rate responses (chronotropic) to isoprenaline and blood pressure responses to phenylephrine were recorded.

-

Data Analysis: The dose-response curves for the agonists were analyzed to quantify the degree of rightward shift caused by this compound. The magnitude of the shifts was used to calculate the relative antagonism at β₁ and α₁ receptors, yielding the selectivity ratio.

-

The workflow for this clinical experiment is outlined in the diagram below.

Clinical Pharmacokinetic Study

Objective: To define the key pharmacokinetic parameters of this compound.[8][9]

-

Study Design: A comparative study in normal subjects.

-

Methodology:

-

Administration: Subjects received this compound either as a 400 mg oral dose or a 1 mg/kg intravenous infusion.

-

Blood Sampling: Serial blood samples were collected at predefined intervals over 24 hours.

-

Drug Concentration Analysis: Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.

-

Pharmacokinetic Modeling: The resulting plasma concentration-time data were fitted to a two-compartment pharmacokinetic model to derive parameters such as half-life, clearance, and volume of distribution. Bioavailability was calculated by comparing the area under the curve (AUC) of the oral dose to the IV dose.

-

Conclusion

This compound is a potent antihypertensive agent with a well-characterized pharmacological profile. Its dual, competitive antagonism of α₁- and β-adrenergic receptors, with a ~7:1 preference for β₁-receptors, provides a balanced approach to blood pressure reduction. The pharmacokinetic properties, including a relatively long half-life after oral administration and good bioavailability, support its clinical utility. The experimental protocols detailed herein provide a foundation for the continued study and understanding of this and similar multi-receptor antagonists in cardiovascular drug development.

References

- 1. Cardiovascular properties of this compound, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. Antihypertensive and vasodilating effects of acute this compound, a new beta-blocker with beta-2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 7. Comparison of this compound and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the clinical pharmacokinetics and concentration-effect relationships for this compound and labetalol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the clinical pharmacokinetics and concentration-effect relationships for this compound and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Acting Vasodilator: An In-Depth Technical Guide to the Structure-Activity Relationship of Medroxalol

For Researchers, Scientists, and Drug Development Professionals

Medroxalol is a fascinating outlier in the landscape of adrenergic receptor antagonists. It distinguishes itself as a potent antihypertensive agent through a dual mechanism of action, exhibiting competitive antagonism at both α- and β-adrenergic receptors. This unique pharmacological profile, which combines the vasodilatory effects of α-blockade with the cardioprotective and renin-suppressive actions of β-blockade, has made it and its analogues a subject of significant interest in cardiovascular drug discovery. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Structure and Pharmacological Action

This compound's chemical scaffold is a salicylamide derivative, characterized by a phenethanolamine side chain responsible for its interaction with adrenergic receptors. The molecule's ability to antagonize both α and β receptors is a delicate balance of its structural features. In vitro studies have established its competitive antagonism at α-adrenergic receptors in rabbit aortic strips with a pA2 value of 6.09, and at β-adrenergic receptors in guinea pig atria with a pA2 of 7.73.[1] While it is 0.02 times as potent as phentolamine at α-receptors and 0.09 times as potent as propranolol at β-receptors, its combined action contributes to a significant and sustained reduction in blood pressure.[1]

Structure-Activity Relationship: A Quantitative Analysis

The exploration of this compound's SAR has been primarily centered on modifications of three key areas of the molecule: the carboxamide function, the phenolic hydroxyl group, and the aralkylamine side chain. A pivotal study by Grisar et al. (1981) provides a foundational understanding of how structural changes impact its α- and β-adrenergic antagonist activities.

Table 1: α-Adrenergic Blocking Activity of this compound and Analogues

| Compound | R | R' | Ar | α-Blockade (pA2) |

| This compound (1) | H | H | 3,4-(OCH2O)C6H3 | 6.09 |

| Analogue 13 | H | CH3 | 3,4-(OCH2O)C6H3 | Decreased |

| Analogue 22 | H | H | 2-methylphenyl | - |

Table 2: β-Adrenergic Blocking Activity of this compound and Analogues

| Compound | R | R' | Ar | β-Blockade (pA2) |

| This compound (1) | H | H | 3,4-(OCH2O)C6H3 | 7.73 |

| N-methyl Analogue | CH3 | H | 3,4-(OCH2O)C6H3 | Diminished |

| N-ethyl Analogue | C2H5 | H | 3,4-(OCH2O)C6H3 | Diminished |

| N-propyl Analogue | C3H7 | H | 3,4-(OCH2O)C6H3 | Diminished |

| Analogue 13 | H | CH3 | 3,4-(OCH2O)C6H3 | Enhanced |

Key SAR Insights:

-

Carboxamide Function: N-alkylation of the carboxamide group leads to a decrease in β-blocking activity, with potency diminishing as the steric bulk of the alkyl group increases.[2] This suggests that the unsubstituted amide is crucial for optimal interaction with the β-adrenergic receptor.

-

Phenolic Hydroxyl Group: The phenolic hydroxyl group plays a dual role. Its deactivation by the adjacent carbonyl group of the amide is believed to be responsible for the β-adrenergic antagonistic properties.[2] Conversely, this hydroxyl group appears to enhance α-adrenergic antagonism.[2] This is evidenced by the O-methyl analogue (13), which exhibits enhanced β-blocking activity but decreased α-blocking activity compared to this compound.[2]

-

Aralkylamine Side Chain: Modification of the aralkylamine side chain has a profound impact on the pharmacological profile. Replacing this side chain with a fragment from a known α-adrenergic receptor blocker, as seen in analogue 22, can yield compounds with interesting and potentially therapeutically useful profiles.[2]

Interestingly, despite significant differences in their relative α- to β-blocking potencies, this compound and its O-methyl analogue (13) demonstrate comparable antihypertensive activity in spontaneously hypertensive rats.[2] This suggests that pharmacological properties beyond simple α- and β-adrenergic blockade may contribute to the overall antihypertensive effect of this compound.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogues.

In Vitro α-Adrenergic Receptor Antagonism Assay

-

Tissue Preparation: Thoracic aortas are isolated from male New Zealand rabbits. The aortas are cleaned of adhering fat and connective tissue and cut into helical strips.

-

Apparatus: The aortic strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The strips are connected to force-displacement transducers for recording isometric contractions.

-

Protocol:

-

The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 2 grams.

-

Cumulative concentration-response curves to an α-agonist (e.g., norepinephrine) are obtained.

-

The tissues are then washed and incubated with the test compound (this compound or analogue) for a predetermined period (e.g., 30 minutes).

-

A second cumulative concentration-response curve to the α-agonist is then generated in the presence of the antagonist.

-

The pA2 value, a measure of the antagonist's affinity, is calculated using a Schild plot.

-

In Vitro β-Adrenergic Receptor Antagonism Assay

-

Tissue Preparation: Atria are isolated from male guinea pigs and suspended in organ baths.

-

Apparatus: The atria are mounted in organ baths containing Krebs-Henseleit solution at 37°C and aerated with 95% O2 and 5% CO2. The spontaneous beating rate of the atria is recorded.

-

Protocol:

-

The atria are allowed to equilibrate until a stable beating rate is achieved.

-

A cumulative concentration-response curve to a β-agonist (e.g., isoproterenol) is obtained to measure the increase in heart rate.

-

The tissues are washed and incubated with the test compound (this compound or analogue).

-

A second cumulative concentration-response curve to the β-agonist is then generated.

-

The pA2 value is calculated from the shift in the concentration-response curve.

-

Visualizing this compound's Mechanism and SAR

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and workflows.

Caption: Key structural components of this compound and their influence on its pharmacological activities.

References

Medroxalol: A Technical Guide to a Vasodilator Beta-Blocker

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Medroxalol, a unique antihypertensive agent with a dual mechanism of action as both a vasodilator and a beta-blocker. This document collates available quantitative data, outlines key experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Pharmacological Properties

This compound is an antihypertensive drug that exhibits competitive antagonism at both α- and β-adrenergic receptors.[1] Its therapeutic effect is primarily attributed to a decrease in peripheral vascular resistance, distinguishing it from non-vasodilating beta-blockers.[1] Notably, the hypotensive effect of this compound is not entirely abolished by combined α- and β-adrenergic blockade, suggesting a component of direct vasodilation.[1] This has been attributed to its partial agonist activity at β2-adrenergic receptors, contributing to its vasodilatory properties.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Receptor Affinity and Potency

| Parameter | Receptor | Tissue Preparation | Value | Comparative Potency | Reference |

| pA2 | α-adrenergic | Rabbit aortic strips | 6.09 | 0.02x as potent as phentolamine | [1] |

| pA2 | β-adrenergic | Guinea pig atria | 7.73 | 0.09x as potent as propranolol | [1] |

| β1:α1 Antagonism Ratio | - | Calculated from isoprenaline and phenylephrine dose-response curves in normotensive males | ~7:1 | - | [2] |

Table 2: Clinical Hemodynamic and Pharmacokinetic Parameters

| Parameter | Dosage | Study Population | Key Finding | Reference |

| Blood Pressure Reduction | 100-400 mg twice daily (oral) | 26 patients with mild to moderate hypertension | Mean standing blood pressure decreased by 15.6/12.0 mm Hg | [3] |

| Vasodilation | 200 mg single dose (oral) | 15 patients with mild to moderate hypertension | Significant increase in brachial artery diameter (p < 0.05), blood velocity and flow (p < 0.01); decrease in forearm vascular resistance (p < 0.001) | [4] |

| Bioavailability | 1 mg/kg (intravenous) vs. 400 mg (oral) | Normal subjects | 64% (oral) | [5] |

| Plasma Clearance | 1 mg/kg (intravenous) | Normal subjects | 948 ml/min | [5] |

| Elimination Half-life (t1/2,Z) | 400 mg (oral) | Normal subjects | 15.6 h | [5] |

| Time to Peak Plasma Concentration | 400 mg (oral) | Normal subjects | 2-3 h | [5] |

Signaling Pathways

The multifaceted mechanism of action of this compound involves the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

α1-Adrenergic Receptor Blockade and Vasodilation

Caption: α1-Adrenergic blockade by this compound.

β1-Adrenergic Receptor Blockade in Cardiomyocytes

Caption: β1-Adrenergic blockade in the heart.

β2-Adrenergic Receptor Agonism and Vasodilation

Caption: β2-Adrenergic agonism and vasodilation.

Experimental Protocols

In Vitro α-Adrenergic Receptor Blockade Assay (General Methodology)

This assay is designed to determine the antagonist activity of this compound at α-adrenergic receptors.

-

Tissue Preparation: Helical strips of rabbit aorta are prepared and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at a constant temperature (e.g., 37°C).

-

Experimental Setup: The aortic strips are connected to an isometric force transducer to record changes in tension.

-

Procedure:

-

The tissue is allowed to equilibrate under a resting tension.

-

A cumulative concentration-response curve to an α-agonist (e.g., phenylephrine) is established to determine the baseline contractile response.

-

The tissue is washed and allowed to return to baseline.

-

The tissue is incubated with a specific concentration of this compound for a predetermined period.

-

The cumulative concentration-response curve to the α-agonist is repeated in the presence of this compound.

-

-

Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of this compound is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.

In Vitro β-Adrenergic Receptor Blockade Assay (General Methodology)

This assay assesses the antagonist activity of this compound at β-adrenergic receptors.

-

Tissue Preparation: Spontaneously beating right atria or electrically stimulated left atria from guinea pigs are dissected and mounted in an organ bath with physiological salt solution, maintained at a constant temperature and aerated.

-

Experimental Setup: The atrial preparations are connected to a force transducer to measure the rate and force of contraction.

-

Procedure:

-

The atria are allowed to stabilize.

-

A cumulative concentration-response curve to a β-agonist (e.g., isoproterenol) is generated to determine the baseline inotropic and chronotropic responses.

-

The tissue is washed and allowed to recover.

-

The atria are incubated with a known concentration of this compound.

-

The concentration-response curve to the β-agonist is re-established in the presence of this compound.

-

-

Data Analysis: The pA2 value is calculated from the shift in the agonist's concentration-response curve, similar to the α-blockade assay.

In Vivo Hemodynamic Studies in Anesthetized Animals (General Methodology)

These studies evaluate the effects of this compound on cardiovascular parameters in a whole-animal model.

-

Animal Model: Anesthetized dogs or spontaneously hypertensive rats (SHR) are commonly used.

-

Instrumentation:

-

Cannulation of the femoral artery for direct measurement of arterial blood pressure.

-

Placement of a catheter in the femoral vein for drug administration.

-

Use of an electromagnetic flow probe around the ascending aorta or a regional artery to measure blood flow.

-

ECG monitoring for heart rate.

-

-

Procedure:

-

The animal is anesthetized and instrumented.

-

Baseline hemodynamic parameters (blood pressure, heart rate, cardiac output, peripheral resistance) are recorded.

-

This compound is administered intravenously or orally at various doses.

-

Hemodynamic parameters are continuously monitored and recorded for a specified duration after drug administration.

-

-

Data Analysis: Changes in hemodynamic parameters from baseline are calculated and analyzed for dose-dependency and statistical significance.

Conclusion

This compound presents a complex and intriguing pharmacological profile as a vasodilator beta-blocker. Its dual α- and β-adrenergic antagonism, coupled with its β2-adrenergic agonist activity, provides a multi-pronged approach to blood pressure reduction. While a complete dataset of its pharmacological parameters and detailed experimental protocols are not fully available in recent literature, the existing data underscore its efficacy. This guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration and potential revival of this unique antihypertensive agent. Further investigation into its enantiomer-specific activities and downstream signaling nuances could unlock new therapeutic possibilities.

References

- 1. Cardiovascular properties of this compound, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of this compound and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment of mild and moderate hypertension with this compound, an alpha- and beta-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antihypertensive and vasodilating effects of acute this compound, a new beta-blocker with beta-2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the clinical pharmacokinetics and concentration-effect relationships for this compound and labetalol - PMC [pmc.ncbi.nlm.nih.gov]

Medroxalol's Dual Alpha and Beta-Adrenergic Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of Medroxalol, focusing on its dual antagonism of alpha and beta-adrenergic receptors. This document outlines the available quantitative data on its receptor potency, details the experimental protocols used to characterize such compounds, and visualizes the core signaling pathways involved.

Introduction to this compound

This compound is an antihypertensive agent characterized by its combined alpha- and beta-adrenergic receptor blocking properties.[1][2][3] This dual mechanism of action contributes to its clinical effects, primarily the reduction of blood pressure through a decrease in peripheral vascular resistance and modulation of cardiac output.[1] The following sections provide a detailed examination of its interaction with adrenergic receptors.

Data Presentation: Adrenergic Receptor Antagonism Profile

| Receptor Target | Agonist | Tissue Preparation | pA2 Value | Reference |

| Alpha-Adrenergic | Phenylephrine | Rabbit Aortic Strips | 6.09 | [1] |

| Beta-Adrenergic | Isoproterenol | Guinea Pig Atria | 7.73 | [1] |

Receptor Selectivity:

This compound exhibits a degree of selectivity for beta-adrenergic receptors over alpha-adrenergic receptors. The ratio of beta-1 to alpha-1 adrenoceptor antagonism has been calculated to be approximately 7 to 1, based on the relative shifts of the isoprenaline and phenylephrine dose-response curves.[5]

Experimental Protocols

The characterization of adrenergic receptor antagonists like this compound involves a combination of binding and functional assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor.[6] This protocol describes a competitive binding assay to measure the displacement of a specific radioligand from adrenergic receptors by an unlabeled competitor (e.g., this compound).

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific adrenergic receptor subtype.

Materials:

-

Membrane preparations from cells or tissues expressing the adrenergic receptor of interest.

-

Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [¹²⁵I]-Cyanopindolol for β).

-

Unlabeled test compound (e.g., this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid and scintillation counter.

-

96-well filter plates.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in binding buffer.[7]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, radioligand, and binding buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-radiolabeled, high-affinity ligand for the target receptor to saturate all specific binding sites.

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the unlabeled test compound.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[6][8]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Below is a conceptual workflow for a competitive radioligand binding assay.

Schild Analysis for Functional Antagonism

Schild analysis is a pharmacological method used to determine the dissociation constant (KB) and the pA2 value of a competitive antagonist from functional assay data.[10] This method relies on the parallel rightward shift of an agonist's dose-response curve in the presence of the antagonist.[11]

Objective: To determine the pA2 value of a competitive antagonist.

Materials:

-

Isolated tissue preparation responsive to an adrenergic agonist (e.g., rabbit aorta for α1, guinea pig atria for β1).

-

Adrenergic agonist (e.g., phenylephrine for α1, isoproterenol for β1).

-

Competitive antagonist (e.g., this compound).

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Organ bath setup with a transducer to measure tissue response (e.g., contraction or relaxation).

Procedure:

-

Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated with carbogen (95% O₂ / 5% CO₂).

-

Control Agonist Dose-Response Curve: After an equilibration period, generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the response at each concentration.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a fixed concentration of the antagonist to the organ bath and incubate for a sufficient time to reach equilibrium.

-

Agonist Dose-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.

-

Data Analysis:

-

For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

-

Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.

-

The x-intercept of the regression line is the pA2 value.[12]

-

Signaling Pathways

This compound exerts its effects by blocking the signaling cascades initiated by the activation of alpha and beta-adrenergic receptors.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gq proteins.[13][14] Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP₂).[13] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[13] This cascade ultimately leads to various cellular responses, including smooth muscle contraction.

References

- 1. Cardiovascular properties of this compound, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 5. Comparison of this compound and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 10. Schild equation - Wikipedia [en.wikipedia.org]

- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 12. neuron.mefst.hr [neuron.mefst.hr]

- 13. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 14. cdn.amegroups.cn [cdn.amegroups.cn]

A Technical Guide to the Early Preclinical Evaluation of Medroxalol's Antihypertensive Properties

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical analysis of the foundational animal model research that characterized the antihypertensive properties of Medroxalol. This compound emerged as a novel antihypertensive agent with a unique and complex pharmacological profile. Early preclinical investigations in various animal models were crucial in elucidating its mechanism of action, which involves a combination of alpha- and beta-adrenergic receptor blockade, alongside a distinct vasodilatory component. This guide synthesizes the quantitative data from these pivotal studies, details the experimental protocols employed, and visually represents the drug's mechanisms and the workflows used in its evaluation. The findings from studies on spontaneously hypertensive rats (SHR), anesthetized dogs, and isolated tissue preparations are presented, offering a comprehensive overview for professionals in cardiovascular drug development.

Core Mechanism of Action: A Tripartite Pharmacological Profile

Early research established that this compound's primary antihypertensive effect stems from its ability to decrease peripheral vascular resistance more than cardiac output[1]. This is achieved through a combination of adrenergic receptor interactions. Unlike traditional beta-blockers, this compound's profile includes alpha-1 adrenergic antagonism, beta-1 adrenergic antagonism, and a functionally significant beta-2 adrenergic agonism. This multifaceted mechanism was a key differentiator from existing therapies at the time. The hypotensive effect was not completely abolished by combined alpha- and beta-blockade, suggesting an additional active vasodilatory component[1].

Caption: this compound's tripartite mechanism of action.

In Vivo Antihypertensive Activity & Experimental Protocols

The antihypertensive efficacy of this compound was validated in several key in vivo animal models, which are standard in cardiovascular research[2][3][4].

Studies in Spontaneously Hypertensive Rats (SHR)

The SHR model, which closely mimics human essential hypertension, was a primary tool for evaluating this compound[2][5].

-

Key Findings: When administered orally to SHR, this compound induced a potent and long-lasting reduction in blood pressure. Its antihypertensive effectiveness was noted to be greater than that of phentolamine, a standard alpha-blocker[1].

-

Experimental Protocol:

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR) were utilized, often alongside Wistar-Kyoto (WKY) rats as normotensive controls[6].

-

Drug Administration: this compound was administered orally (p.o.) via gavage.

-

Blood Pressure Measurement: Systolic blood pressure and heart rate were measured non-invasively using the tail-cuff method at predetermined intervals before and after drug administration.

-

Data Analysis: Changes in blood pressure and heart rate from baseline were calculated and compared between treated and vehicle control groups.

-

Studies in Anesthetized Dogs

To investigate hemodynamic effects more directly, anesthetized dog models were employed.

-

Key Findings: Intravenous (i.v.) administration of this compound in anesthetized dogs resulted in a decrease in both blood pressure and heart rate[1][7]. Crucially, these effects were observed at doses that did not significantly reduce cardiac output, highlighting its primary action on peripheral resistance[1]. Furthermore, this compound produced a dose-related vasodilation in the isolated perfused gracilis muscle, an effect completely blocked by propranolol, confirming its beta-2 agonist activity[7]. The overall hypotensive effect of this compound was inhibited by approximately 50% by propranolol[7].

-

Experimental Protocol:

-

Animal Model: Mongrel dogs of either sex were anesthetized (e.g., with sodium pentobarbital).

-

Instrumentation: Catheters were inserted into the femoral artery for blood pressure monitoring and into the femoral vein for intravenous drug administration. Other parameters like heart rate and cardiac output were often measured using appropriate probes and flowmeters.

-

Drug Administration: this compound was administered as an intravenous infusion or bolus injection.

-

Hemodynamic Monitoring: Arterial blood pressure, heart rate, and cardiac output were continuously recorded.

-

Receptor Blockade Studies: To dissect the mechanism, responses to isoproterenol (a beta-agonist) and phenylephrine (an alpha-agonist) were measured before and after this compound administration to quantify the extent of beta and alpha blockade, respectively[1].

-

Caption: Generalized workflow for in vivo antihypertensive studies.

In Vitro Receptor Pharmacology & Experimental Protocols

Isolated tissue preparations were essential for quantifying this compound's affinity and activity at specific adrenergic receptor subtypes.

-

Key Findings:

-

Alpha-Adrenergic Receptors: In rabbit aortic strips, this compound behaved as a competitive antagonist at alpha-adrenergic receptors. It was found to be 0.02 times as potent as phentolamine[1].

-

Beta-Adrenergic Receptors: In isolated guinea pig atria, this compound acted as a competitive antagonist at beta-adrenergic receptors. Its potency was determined to be 0.09 times that of propranolol[1].

-

Beta-2 Agonism: In isolated guinea pig trachea preparations, this compound produced a propranolol-sensitive relaxation, confirming its action as a beta-2 adrenergic agonist[7].

-

-

Experimental Protocol (General):

-

Tissue Isolation: Specific tissues rich in the target receptor were harvested from euthanized animals (e.g., rabbit thoracic aorta for alpha-1, guinea pig atria for beta-1, guinea pig trachea for beta-2).

-

Organ Bath Setup: Tissues were mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with carbogen (95% O₂, 5% CO₂).

-

Transducer Connection: The tissue was connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The preparation was allowed to equilibrate under a resting tension for a specified period.

-

Concentration-Response Curves: A cumulative concentration-response curve was generated for a standard agonist (e.g., phenylephrine for aorta, isoproterenol for atria).

-

Antagonist Incubation: The tissue was washed and then incubated with a specific concentration of this compound for a set duration.

-

Post-Incubation Curve: The agonist concentration-response curve was repeated in the presence of this compound. A parallel rightward shift in the curve is indicative of competitive antagonism.

-

Data Analysis: The pA₂ value, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, was calculated to quantify antagonist potency[1].

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early preclinical evaluation of this compound.

Table 1: Hemodynamic Effects of this compound in Animal Models

| Parameter | Animal Model | Route | Effect | Citation |

|---|---|---|---|---|

| Blood Pressure | Spontaneously Hypertensive Rats | Oral | Long-lasting decrease | [1] |

| Blood Pressure | Anesthetized Dogs | I.V. | Dose-dependent decrease | [1][7] |

| Heart Rate | Anesthetized Dogs | I.V. | Decrease | [1][7] |

| Cardiac Output | Anesthetized Dogs | I.V. | Not greatly reduced at hypotensive doses | [1] |

| Peripheral Resistance | Anesthetized Dogs | I.V. | Inferred decrease (primary hypotensive action) | [1] |

| Vasodilation | Anesthetized Dogs (Gracilis Muscle) | I.V. | Dose-related increase |[7] |

Table 2: In Vitro Receptor Affinity and Potency of this compound

| Receptor Target | Tissue Preparation | Pharmacological Action | Potency (pA₂) | Relative Potency | Citation |

|---|---|---|---|---|---|

| Alpha-Adrenergic | Rabbit Aortic Strips | Competitive Antagonist | 6.09 | 0.02 x Phentolamine | [1] |

| Beta-Adrenergic | Guinea Pig Atria | Competitive Antagonist | 7.73 | 0.09 x Propranolol | [1] |

| Beta-2 Adrenergic | Guinea Pig Trachea | Agonist | - | Produced propranolol-sensitive relaxation | [7] |

| Beta-1:Alpha-1 Ratio | Calculated from human studies | Antagonism | ~7 to 1 | - |[8][9] |

Conclusion

The early animal model research on this compound was instrumental in defining its unique pharmacological identity. These foundational studies, conducted in models such as the spontaneously hypertensive rat and anesthetized dogs, and corroborated by in vitro tissue experiments, successfully characterized this compound as an effective antihypertensive agent. The research clearly demonstrated that its efficacy is derived from a novel combination of alpha-1 blockade, beta-1 blockade, and a significant vasodilatory contribution from beta-2 receptor stimulation[7][10]. This detailed preclinical characterization provided a strong rationale for its subsequent clinical development.

References

- 1. Cardiovascular properties of this compound, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. ijprajournal.com [ijprajournal.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Antihypertensive and hormonal activity of MK 954 in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasodilation by this compound mediated by beta 2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of this compound and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of this compound and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beta-blocking agents with vasodilating action - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of Medroxalol in Isolated Tissue Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxalol is a pharmaceutical agent characterized by its dual antagonistic activity at both α- and β-adrenergic receptors.[1][2] This unique pharmacological profile makes it a subject of interest in cardiovascular research and drug development. Isolated tissue experiments are fundamental in elucidating the specific mechanisms of action, potency, and selectivity of compounds like this compound. These in vitro assays provide a controlled environment to study the drug's effects on specific tissue types, free from systemic physiological influences.[3][4]

This document provides detailed application notes and protocols for studying the effects of this compound on various isolated tissue preparations, including rabbit aortic strips, guinea pig atria, and guinea pig trachea. The protocols are designed to guide researchers in determining key pharmacological parameters such as the pA₂ value, which quantifies the antagonist's potency.

Pharmacological Profile of this compound

This compound acts as a competitive antagonist at both α₁- and β-adrenergic receptors.[2][5] Its hypotensive effects are attributed to a combination of α₁-adrenoceptor blockade, leading to vasodilation, and β-adrenoceptor blockade, which modulates heart rate and contractility.[5] Furthermore, studies suggest that this compound possesses a vasodilatory component that may not be fully explained by its adrenergic antagonism, hinting at a possible β₂-adrenergic receptor-mediated vasodilation.[5][6]

Quantitative Data Summary

The following table summarizes the reported potency of this compound at α- and β-adrenergic receptors in isolated tissue experiments. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, providing a measure of the antagonist's affinity for the receptor.[7]

| Tissue Preparation | Receptor Type | Agonist Used | This compound pA₂ Value | Reference |

| Rabbit Aortic Strips | α-adrenergic | Phenylephrine | 6.09 | [2][5] |

| Guinea Pig Atria | β-adrenergic | Isoproterenol | 7.73 | [2][5] |

Signaling Pathways

To understand the action of this compound, it is crucial to visualize the signaling pathways it modulates.

Experimental Protocols

The following are detailed protocols for conducting isolated tissue experiments to evaluate the pharmacological properties of this compound.

General Laboratory Requirements

-

Isolated tissue organ bath system with force-displacement transducers.[8]

-

Data acquisition system.

-

Carbogen gas (95% O₂ / 5% CO₂).

-

Standard laboratory glassware and pipettes.

-

Analytical balance.

-

pH meter.

-

Dissection tools.

Preparation of Krebs-Henseleit Solution

A commonly used physiological salt solution for isolated tissue experiments is the Krebs-Henseleit solution. Its composition is as follows:

| Component | Concentration (mM) |

| NaCl | 118.0 |

| KCl | 4.7 |

| CaCl₂ | 2.5 |

| KH₂PO₄ | 1.2 |

| MgSO₄ | 1.2 |

| NaHCO₃ | 25.0 |

| Glucose | 11.1 |

Preparation Procedure:

-

Dissolve all components except CaCl₂ and NaHCO₃ in distilled water.

-

In a separate container, dissolve CaCl₂ in a small volume of distilled water.

-

Slowly add the CaCl₂ solution to the main solution while stirring to prevent precipitation.

-

Add NaHCO₃ and bubble the solution with carbogen gas for at least 20 minutes to achieve a pH of 7.4.

-

The solution should be maintained at 37°C and continuously gassed with carbogen throughout the experiment.[2]

Protocol 1: Determination of α₁-Adrenergic Antagonism in Isolated Rabbit Aortic Strips

Objective: To determine the pA₂ value of this compound for α₁-adrenergic receptors using phenylephrine as the agonist.

Experimental Workflow:

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a New Zealand white rabbit.

-

Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

-

Carefully remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 3-4 mm in width.[9]

-

-

Mounting and Equilibration:

-

Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10-20 mL organ bath containing Krebs-Henseleit solution at 37°C and gassed with carbogen.

-

Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes.

-

During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

-

-

Experimental Procedure:

-

After equilibration, obtain a cumulative concentration-response curve (CRC) for the α₁-agonist phenylephrine (e.g., 10⁻⁹ M to 10⁻⁴ M).

-

Wash the tissue repeatedly until the baseline tension is restored.

-

Introduce a known concentration of this compound into the bath and incubate for 30-60 minutes.

-

In the presence of this compound, repeat the cumulative CRC for phenylephrine.

-

Repeat this procedure with at least two other concentrations of this compound.

-

-

Data Analysis:

-

Measure the magnitude of the rightward shift of the phenylephrine CRC caused by each concentration of this compound.

-

Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist).

-

Construct a Schild plot by plotting log(dose ratio - 1) against the negative log of the molar concentration of this compound.[10]

-

The x-intercept of the Schild plot provides the pA₂ value. A slope of approximately 1 suggests competitive antagonism.[11]

-

Protocol 2: Determination of β₁-Adrenergic Antagonism in Isolated Guinea Pig Atria

Objective: To determine the pA₂ value of this compound for β₁-adrenergic receptors using isoproterenol as the agonist.

Experimental Workflow:

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig.

-

Rapidly excise the heart and place it in cold Krebs-Henseleit solution.

-

Dissect the atria from the ventricles. The right atrium can be used to measure chronotropic (rate) effects, while the left atrium can be used for inotropic (force) effects.

-

-

Mounting and Equilibration:

-

Mount the atria in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with carbogen.

-

Apply a resting tension of approximately 1.0 g.

-

Allow the tissue to equilibrate for about 60 minutes, with regular washouts.

-

-

Experimental Procedure:

-

Record the basal rate and force of contraction.

-

Obtain a cumulative CRC for the β-agonist isoproterenol, measuring the increase in heart rate or force of contraction.

-

After washing and re-equilibration, add a known concentration of this compound and incubate for 30 minutes.

-

Repeat the isoproterenol CRC in the presence of this compound.

-

Conduct this for at least three different concentrations of this compound.

-

-

Data Analysis:

-

Analyze the data using the same Schild plot method described in Protocol 1 to determine the pA₂ value for β₁-adrenergic antagonism.

-

Protocol 3: Evaluation of β₂-Adrenergic Agonism in Isolated Guinea Pig Trachea

Objective: To investigate the potential β₂-adrenergic agonist (relaxant) effects of this compound.

Experimental Workflow:

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and excise the trachea.

-

Place the trachea in cold Krebs-Henseleit solution and clean it of surrounding tissues.

-

Cut the trachea into rings, 2-3 mm in width.[12]

-

-

Mounting and Equilibration:

-

Suspend the tracheal rings in an organ bath at 37°C, gassed with carbogen, under a resting tension of 1.0 g.

-

Allow for a 60-minute equilibration period with regular washouts.

-

-

Experimental Procedure:

-

Induce a stable contraction of the tracheal smooth muscle using an appropriate contractile agent such as histamine (10⁻⁶ M) or carbachol (10⁻⁷ M).

-

Once a stable plateau of contraction is reached, add this compound in a cumulative manner to obtain a concentration-response curve for relaxation.

-

To confirm that the relaxation is mediated by β₂-adrenergic receptors, a separate experiment can be performed where the tissue is pre-incubated with the non-selective β-blocker propranolol before the addition of this compound.[6] A blockade of the relaxant effect by propranolol would support a β₂-agonist mechanism.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-induced contraction.

-

Plot the percentage of relaxation against the log concentration of this compound to generate a CRC.

-

Calculate the EC₅₀ for the relaxant effect of this compound.

-

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro pharmacological characterization of this compound in isolated tissue preparations. By employing these standardized methods, researchers can obtain reliable and reproducible data on the α- and β-adrenergic antagonist properties of this compound, as well as investigate its potential vasodilatory mechanisms. This information is invaluable for understanding its therapeutic potential and for the development of new cardiovascular drugs.

References

- 1. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]

- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]

- 4. Suleyman Demirel University The Journal of Health Science » Submission » Effect of Levodropropizine on isolated rabbit aorta contracted with phenylephrine and its Relationship with calcium [dergipark.org.tr]

- 5. Isolated guinea pig trachea relaxation assay [bio-protocol.org]

- 6. Documents download module [ec.europa.eu]

- 7. Schild equation - Wikipedia [en.wikipedia.org]

- 8. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]

- 9. Frontiers | Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism [frontiersin.org]

- 10. neuron.mefst.hr [neuron.mefst.hr]

- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for the Combined Administration of Medroxalol and Hydrochlorothiazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of hypertension, a major risk factor for cardiovascular disease, often requires a multi-faceted therapeutic approach. Combination therapy, utilizing drugs with complementary mechanisms of action, has become a cornerstone of effective blood pressure control. This document provides detailed application notes and protocols for the investigational use of Medroxalol in combination with the diuretic hydrochlorothiazide. This compound is a vasodilator beta-blocker with mixed alpha and beta-adrenergic receptor antagonist properties, while hydrochlorothiazide is a thiazide diuretic that promotes the excretion of sodium and water.[1][2] The combination of these two agents offers a synergistic effect in lowering blood pressure by targeting different physiological pathways involved in blood pressure regulation.

Mechanism of Action

This compound: this compound exerts its antihypertensive effect through a dual mechanism. It competitively blocks both alpha-1 and beta-adrenergic receptors.[2] Blockade of beta-1 adrenergic receptors in the heart reduces heart rate and cardiac output. Antagonism of alpha-1 adrenergic receptors in vascular smooth muscle leads to vasodilation and a decrease in peripheral resistance.[3] Additionally, this compound has been shown to possess some beta-2 adrenergic receptor agonist activity, which may contribute to its vasodilatory effect.

Hydrochlorothiazide: Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubules of the kidneys to inhibit the reabsorption of sodium and chloride ions. This leads to an increase in the excretion of sodium, chloride, and water, thereby reducing extracellular fluid volume and plasma volume, which in turn lowers blood pressure.

The combined action of this compound and hydrochlorothiazide results in a more pronounced reduction in blood pressure than either agent alone. This compound mitigates the reflex tachycardia that can occur with diuretics, while hydrochlorothiazide enhances the blood pressure-lowering effect of this compound by reducing fluid volume.

Data Presentation

The following tables summarize the quantitative data from clinical studies on the efficacy of this compound and hydrochlorothiazide, as well as a representative mixed alpha/beta-blocker (Labetalol) in combination with hydrochlorothiazide.

Table 1: Efficacy of this compound Monotherapy in Mild to Moderate Hypertension

| Treatment Group | Mean Daily Dose | Mean Decrease in Standing Systolic Blood Pressure (mmHg) | Mean Decrease in Standing Diastolic Blood Pressure (mmHg) |

| This compound | 388-407 mg | 15.6 | 12.0 |

Data from a single-blind study involving 26 patients over 6 weeks.

Table 2: Efficacy of Labetalol in Combination with Hydrochlorothiazide (HCTZ) in Moderate to Moderately Severe Hypertension (Representative Data)

| Treatment Group | Labetalol Dose | HCTZ Dose | Mean Decrease in Supine Blood Pressure (Systolic/Diastolic mmHg) | Mean Decrease in Standing Blood Pressure (Systolic/Diastolic mmHg) |

| Labetalol + HCTZ | 100-400 mg twice daily | 25 mg twice daily | 10 / 9 | 17 / 13 |

| Placebo + HCTZ | - | 25 mg twice daily | 3 / 4 | 5 / 5 |

Data from a multicenter, randomized, double-blind, parallel comparison study. This data is provided as a representative example of a mixed alpha/beta-blocker with a diuretic due to the limited availability of specific dose-response data for the this compound/hydrochlorothiazide combination.[4]

Table 3: Adverse Effects Observed with this compound in Combination with Hydrochlorothiazide

| Adverse Effect | Incidence |

| Orthostatic Dizziness | Mild, most frequent complaint |

| Orthostatic Hypotension | Observed in one patient with careful titration |

Data from clinical trials. The combination was generally well-tolerated.[1]

Experimental Protocols

Protocol 1: In Vivo Evaluation of the Synergistic Antihypertensive Effects of this compound and Hydrochlorothiazide in Spontaneously Hypertensive Rats (SHRs)

1. Objective: To determine the synergistic antihypertensive effect of co-administering this compound and hydrochlorothiazide in a preclinical model of hypertension.

2. Animals: Male Spontaneously Hypertensive Rats (SHRs), 16-20 weeks old. Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

3. Materials:

- This compound hydrochloride

- Hydrochlorothiazide

- Vehicle (e.g., 0.5% carboxymethylcellulose)

- Tail-cuff plethysmography system or telemetry system for blood pressure measurement

- Oral gavage needles

4. Experimental Design:

- Acclimatization: Acclimatize rats for at least one week to the housing conditions and blood pressure measurement procedures.

- Baseline Measurement: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3 consecutive days.

- Grouping: Randomly divide the SHRs into the following groups (n=8-10 per group):

- Group 1: Vehicle control

- Group 2: this compound (e.g., 10, 30, 100 mg/kg, p.o.)

- Group 3: Hydrochlorothiazide (e.g., 5, 10, 25 mg/kg, p.o.)

- Group 4: this compound + Hydrochlorothiazide (low, mid, and high dose combinations)

- Group 5: WKY control (Vehicle)

- Drug Administration: Administer the respective treatments orally by gavage once daily for a period of 4 weeks.

- Blood Pressure Measurement: Measure SBP, DBP, and HR at regular intervals (e.g., 2, 4, 6, 8, and 24 hours post-dose on day 1, and then weekly for 4 weeks).

- Data Analysis: Calculate the mean change in blood pressure and heart rate from baseline for each group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the effects. The synergistic effect can be evaluated using the formula: q = P(A+B) / (PA + PB - PA x PB), where P is the response rate and A and B are the two drugs.

5. Expected Outcome: A significantly greater reduction in blood pressure in the combination therapy groups compared to the monotherapy groups, indicating a synergistic effect.

Protocol 2: Clinical Trial Protocol for Evaluating the Efficacy and Safety of this compound and Hydrochlorothiazide Combination Therapy in Patients with Essential Hypertension

1. Study Title: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of this compound in Combination with Hydrochlorothiazide in Patients with Mild to Moderate Essential Hypertension.

2. Study Objectives:

- Primary Objective: To compare the change from baseline in trough sitting diastolic blood pressure (DBP) after 8 weeks of treatment with this compound and hydrochlorothiazide combination therapy versus placebo.

- Secondary Objectives: To evaluate the change from baseline in trough sitting systolic blood pressure (SBP), 24-hour ambulatory blood pressure, and heart rate. To assess the safety and tolerability of the combination therapy.

3. Study Population: Male and female patients, aged 18-75 years, with a diagnosis of mild to moderate essential hypertension (sitting DBP ≥ 95 mmHg and < 110 mmHg).

4. Study Design:

- Screening Phase (2 weeks): Patients will undergo a washout period from any previous antihypertensive medications.

- Placebo Run-in Phase (4 weeks): Eligible patients will receive a single-blind placebo once daily.

- Randomization: Patients with a sitting DBP ≥ 95 mmHg and < 110 mmHg at the end of the run-in phase will be randomized to one of the following treatment groups:

- Group A: Placebo

- Group B: this compound (e.g., 200 mg) once daily

- Group C: Hydrochlorothiazide (e.g., 25 mg) once daily

- Group D: this compound (e.g., 200 mg) + Hydrochlorothiazide (e.g., 25 mg) once daily

- Treatment Phase (8 weeks): Patients will receive the assigned double-blind treatment.

- Follow-up: A follow-up visit will be conducted 2 weeks after the end of the treatment phase.

5. Efficacy Assessments:

- Trough sitting SBP and DBP will be measured at each visit.

- 24-hour ambulatory blood pressure monitoring will be performed at baseline and at the end of the treatment period.

6. Safety Assessments:

- Adverse events will be recorded at each visit.

- Physical examinations, vital signs, 12-lead ECGs, and laboratory safety tests (hematology, serum chemistry, urinalysis) will be performed at specified intervals.

7. Statistical Analysis: The primary efficacy endpoint will be analyzed using an Analysis of Covariance (ANCOVA) model with treatment as a factor and baseline DBP as a covariate. Secondary endpoints and safety data will be summarized and analyzed using appropriate statistical methods.

Mandatory Visualizations

Caption: Signaling pathway of this compound's antihypertensive action.

Caption: Experimental workflow for preclinical and clinical evaluation.

References

- 1. This compound combined with hydrochlorothiazide in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kup.at [kup.at]

- 3. The safety of adding carvedilol to hypertensive patients inadequately treated with diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Labetalol and hydrochlorothiazide in hypertension. Labetalol/Hydrochlorothiazide Multicenter Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Addressing inconsistent results in Medroxalol-based experiments

Welcome to the technical support center for Medroxalol-based experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing inconsistent results that may arise during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a vasodilator and antihypertensive agent that functions as a mixed alpha- and beta-adrenergic receptor antagonist.[1][2] It exerts its effects by competitively blocking both alpha-1 and beta-adrenergic receptors, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[3]

Q2: What are the known pA2 values for this compound?

In vitro studies have determined the pA2 values for this compound to be approximately 6.09 at alpha-adrenergic receptors and 7.73 at beta-adrenergic receptors.[3]

Q3: How should this compound be stored?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for 1 month.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2][3]

Q4: In which solvents is this compound soluble?

This compound is soluble in DMSO.[5]

Troubleshooting Guides

This section provides troubleshooting guidance for common experimental assays where inconsistent results with this compound may be encountered.

Cell Viability Assays (e.g., MTT, XTT)

Issue: Higher or lower than expected cell viability after this compound treatment.

| Potential Cause | Troubleshooting Steps |

| Direct interference of this compound with the assay reagent. | Run a cell-free control with this compound and the viability assay reagent to check for any direct chemical interaction that may alter the readout. |

| Alteration of cellular metabolism by this compound. | As an adrenergic antagonist, this compound can affect cellular metabolism, which can influence the results of metabolic-based viability assays like MTT. Consider using a non-metabolic viability assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures LDH release, to confirm the results.[6] |

| Incorrect solvent concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability. Run a solvent control. |

| Sub-optimal cell seeding density. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can lead to variable results. |

| Precipitation of this compound in culture medium. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing a fresh, lower concentration stock solution or using a different solvent if compatible. |

GPCR Functional Assays (e.g., cAMP, Calcium Flux)

Issue: Inconsistent or unexpected changes in second messenger levels (cAMP, Ca2+).

| Potential Cause | Troubleshooting Steps |

| Cell line expresses multiple adrenergic receptor subtypes. | Characterize the adrenergic receptor expression profile of your cell line. This compound's mixed antagonism can lead to complex downstream signaling if multiple receptor subtypes are present. |

| Receptor desensitization or internalization. | Long incubation times with agonists can lead to receptor desensitization. Optimize the incubation time for agonist stimulation. |

| Use of a non-specific phosphodiesterase (PDE) inhibitor. | If using a PDE inhibitor to amplify the cAMP signal, ensure it does not interfere with the adrenergic receptors or this compound's action. IBMX, a common PDE inhibitor, should be used with caution in systems where adenosine receptors are active.[1] |

| Non-equilibrium conditions in calcium flux assays. | Calcium flux assays are rapid and may not reflect equilibrium binding conditions. This can affect the apparent potency of antagonists. Consider varying the pre-incubation time with this compound.[7][8] |

| "Edge effects" in multi-well plates. | To minimize "edge effects" where wells on the periphery of the plate show different results, ensure proper humidity control during incubation and consider not using the outer wells for critical experiments. |

In Vivo Studies

Issue: High variability in blood pressure or heart rate measurements in animal models.

| Potential Cause | Troubleshooting Steps |

| Variability in drug administration and bioavailability. | Ensure consistent administration of this compound (e.g., oral gavage, intravenous injection) and consider potential variations in absorption and metabolism between individual animals.[9] |

| Stress-induced catecholamine release. | Handling and experimental procedures can induce stress in animals, leading to the release of endogenous catecholamines (epinephrine, norepinephrine). This can compete with this compound at the adrenergic receptors and cause variability in the results. Acclimatize animals to the experimental setup to minimize stress. |

| Sensitization of other receptor systems. | Chronic treatment with a beta-blocker can sometimes lead to sensitization of other receptor systems.[10] Be aware of potential compensatory mechanisms that could influence the results over time. |

| Inappropriate dosing. | Perform a dose-response study to determine the optimal dose of this compound for your specific animal model and experimental endpoint. |

Data Presentation

Table 1: In Vitro Potency of this compound

| Receptor Type | Assay System | pA2 Value | Reference |

| Alpha-adrenergic | Rabbit aortic strips | 6.09 | [3] |

| Beta-adrenergic | Guinea pig atria | 7.73 | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2.5 - 3 hours | [9] |

| Terminal Half-life (t1/2) | 11.1 hours | [9] |

| Apparent Volume of Distribution (aVD) | 11.2 - 16.4 L/kg | [9] |

| Total Body Clearance (ClT) | 0.73 - 0.99 L/hr/kg | [9] |

| Bioavailability | 27.2% (400 mg) - 37.4% (1200 mg) | [9] |

Experimental Protocols

Protocol 1: General Cell-Based Assay for this compound Activity

-